molecular formula C12H13N3O2S B13499017 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid

2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B13499017
M. Wt: 263.32 g/mol
InChI Key: BYWIMEGSXJOLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that combines the structural features of piperazine and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antipsychotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid is unique due to its specific structural configuration, which imparts distinct biological activities. Its combination of piperazine and benzothiazole moieties allows it to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry .

Biological Activity

Overview

2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid (CAS No. 2680542-09-8) is a heterocyclic compound that integrates the structural features of piperazine and benzothiazole. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of antibacterial, antifungal, and potential antipsychotic effects. The benzothiazole moiety is well-known for its presence in various pharmacologically active molecules, while the piperazine component is frequently associated with drugs exhibiting antiviral and antimicrobial properties .

The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it may act as a dopamine and serotonin antagonist , which is relevant for its potential use as an antipsychotic agent. Additionally, it has been studied for its ability to inhibit enzymes involved in bacterial cell wall synthesis and folate metabolism, such as enoyl ACP reductase and dihydrofolate reductase .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antibacterial and antifungal activities. Studies have shown that derivatives of this compound can exhibit potent effects against various pathogenic microorganisms.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. For instance, structure-activity relationship studies have identified derivatives with IC50 values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The mechanism involves induction of apoptosis through upregulation of p53 expression and activation of caspase pathways .

Data Tables

Below are tables summarizing key findings from studies on the biological activity of this compound.

Biological Activity Cell Line IC50 (µM) Mechanism
AntibacterialE. coli5.0Cell wall synthesis inhibition
AntifungalC. albicans3.0Membrane disruption
AnticancerMCF-70.65Apoptosis induction
U-9372.41Apoptosis induction

Case Study 1: Anticancer Activity

In a recent study, derivatives of 2-(piperazin-1-yl)-1,3-benzothiazole were evaluated for their cytotoxic effects against various cancer cell lines. The most potent derivative exhibited an IC50 value of 0.65 µM against MCF-7 cells, comparable to established chemotherapeutics like Tamoxifen . Flow cytometry assays confirmed that these compounds induce apoptosis in a dose-dependent manner.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had IC50 values as low as 5 µM against E. coli, demonstrating significant potential as novel antibacterial agents .

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

2-piperazin-1-yl-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C12H13N3O2S/c16-11(17)8-1-2-9-10(7-8)18-12(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2,(H,16,17)

InChI Key

BYWIMEGSXJOLSE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.